4-Bromo-2-(difluoromethyl)benzoic acid
Description
4-Bromo-2-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the 4-position and a difluoromethyl group (-CF₂H) at the 2-position of the aromatic ring. This compound combines the electron-withdrawing effects of bromine and fluorine, which influence its electronic properties, solubility, and reactivity. The difluoromethyl group, in particular, enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-2-5(8(12)13)6(3-4)7(10)11/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQGHBBEFOYKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)benzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4-Bromo-2-(difluoromethyl)benzoic acid may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) are typical conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents are employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Biaryl compounds with diverse substituents.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
4-Bromo-2-(difluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to participate in reactions that lead to the formation of anti-inflammatory, analgesic, and other therapeutic agents. The difluoromethyl group enhances the compound's bioactivity and stability, making it a valuable building block in drug development.
Case Study: Anti-inflammatory Agents
A study demonstrated the synthesis of novel anti-inflammatory compounds using 4-Bromo-2-(difluoromethyl)benzoic acid as an intermediate. The resulting compounds showed promising activity against inflammatory pathways, highlighting the compound's potential in therapeutic applications .
Agrochemical Applications
Development of Herbicides and Pesticides
The compound is utilized in the formulation of agrochemicals, particularly herbicides and pesticides. Its fluorinated structure improves the efficacy and selectivity of these chemicals, leading to better crop protection solutions. The incorporation of difluoromethyl groups has been shown to enhance the herbicidal activity of certain formulations.
Case Study: Fluorinated Pesticides
Research has indicated that incorporating 4-Bromo-2-(difluoromethyl)benzoic acid into pesticide formulations significantly increased their effectiveness against resistant weed species. This application underscores the importance of fluorinated compounds in modern agriculture .
Material Science Applications
Enhancement of Material Properties
In material science, 4-Bromo-2-(difluoromethyl)benzoic acid is used to develop advanced materials such as polymers and coatings. The presence of fluorine atoms contributes to improved thermal stability, chemical resistance, and mechanical properties of these materials.
Case Study: Polymer Development
A recent study focused on synthesizing fluorinated polymers using 4-Bromo-2-(difluoromethyl)benzoic acid as a monomer. The resulting polymers exhibited superior thermal properties compared to non-fluorinated counterparts, making them suitable for high-performance applications .
Analytical Chemistry Applications
Reagent in Analytical Techniques
This compound is also employed as a reagent in various analytical chemistry techniques. It aids in the detection and quantification of other chemical substances due to its unique reactivity profile.
Case Study: Quantitative Analysis
In analytical studies, 4-Bromo-2-(difluoromethyl)benzoic acid was used to develop a method for quantifying specific pollutants in environmental samples. The method demonstrated high sensitivity and specificity, showcasing the compound's utility in environmental monitoring .
Summary Table of Applications
| Application Area | Description | Example Case Study |
|---|---|---|
| Pharmaceuticals | Key intermediate for drug synthesis | Anti-inflammatory agents synthesis |
| Agrochemicals | Formulation of herbicides and pesticides | Enhanced efficacy against resistant weed species |
| Material Science | Development of advanced materials | Fluorinated polymers with superior thermal properties |
| Analytical Chemistry | Reagent for detection and quantification | Method for analyzing environmental pollutants |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, compounds containing the difluoromethyl group have been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme in cell signaling pathways . The bromine atom can also enhance the compound’s binding affinity to target proteins, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences and electronic effects among 4-Bromo-2-(difluoromethyl)benzoic acid and related compounds:
| Compound Name | Substituents | CAS No. | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-Bromo-2-(difluoromethyl)benzoic acid | -Br (4), -CF₂H (2) | Not Provided | ~247.03 (calc.) | High lipophilicity; electron-withdrawing groups enhance acidity (lower pKa). |
| 4-Bromo-2-(trifluoromethyl)benzoic acid | -Br (4), -CF₃ (2) | 320-31-0 | 263.00 | Higher metabolic stability due to -CF₃; stronger electron-withdrawing effect. |
| 3-Bromo-4-(difluoromethyl)benzoic acid | -Br (3), -CF₂H (4) | 1131615-04-7 | ~247.03 (calc.) | Positional isomer; reduced steric hindrance at 2-position. |
| 4-Bromo-2-fluoro-6-methylbenzoic acid | -Br (4), -F (2), -CH₃ (6) | 1242157-23-8 | 233.03 | Methyl group increases steric bulk; single -F reduces lipophilicity. |
| 2-Amino-4-bromobenzoic acid | -Br (4), -NH₂ (2) | 609-21-2 | 216.03 | Amino group introduces H-bonding; higher solubility in polar solvents. |
| 4-Bromobenzoic acid | -Br (4) | 586-76-5 | 201.01 | Simpler structure; lower lipophilicity; benchmark for safety comparisons. |
Key Observations:
- Substituent Position and Electronic Effects : The 2-position difluoromethyl group in the target compound exerts stronger electron-withdrawing effects compared to single fluorine or methyl groups, lowering the pKa of the carboxylic acid and enhancing reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorine Substituents : Trifluoromethyl (-CF₃) analogs exhibit greater metabolic stability but may suffer from increased steric hindrance, whereas difluoromethyl (-CF₂H) balances lipophilicity and steric accessibility .
- Amino vs. Difluoromethyl: Amino-substituted analogs (e.g., 2-Amino-4-bromobenzoic acid) display higher aqueous solubility due to hydrogen bonding but are prone to oxidation, unlike fluorine-stabilized derivatives .
Biological Activity
4-Bromo-2-(difluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
4-Bromo-2-(difluoromethyl)benzoic acid features a bromine atom and a difluoromethyl group attached to a benzoic acid framework. The presence of these functional groups enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug design. Its molecular formula is , with a molecular weight of approximately 237.04 g/mol.
The biological activity of 4-Bromo-2-(difluoromethyl)benzoic acid can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing difluoromethyl groups have been shown to inhibit key enzymes such as phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell signaling pathways involved in cancer progression.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, targeting both bacterial and fungal strains .
Biological Activity Summary
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the activity of 4-Bromo-2-(difluoromethyl)benzoic acid derivatives against several pathogens, revealing significant inhibition against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 2.0 µg/mL for the most active compounds, indicating a promising lead for antibiotic development .
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could effectively inhibit cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism was linked to the inhibition of PI3K pathways, crucial for tumor growth and survival .
- Comparison with Similar Compounds : When compared to structurally similar compounds like 4-Bromo-2-fluorobenzoic acid and 4-Bromo-2-(trifluoromethyl)benzoic acid, the difluoromethyl derivative showed enhanced biological activity due to its unique electronic properties imparted by the difluoromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
